Di-p-methylbenzylidenesorbitol
Overview
Description
Di-p-methylbenzylidenesorbitol is a chemical compound with the molecular formula C22H26O6. It is a derivative of sorbitol, a sugar alcohol, and is known for its unique structural properties. This compound is widely used as a nucleating agent in the polymer industry to enhance the crystallization process of polymers, thereby improving their mechanical and optical properties .
Mechanism of Action
Target of Action
Di-p-methylbenzylidenesorbitol, also known as 1,3:2,4-Di-p-methylbenyliedene sorbitol (DMDBS), primarily targets polymer matrices . It is widely used as a nucleating agent in crystalline polymers to increase the nucleation rates and change the optical properties for industrial use .
Mode of Action
DMDBS interacts with its targets through a process of self-assembly . This self-assembly behavior is further tuned by altering different heat treatments . When prepared with a rapid heating rate, smaller amounts of melted polymer matrices are excluded due to the shorter time for aggregation of DMDBS, leading to larger complex structures . Conversely, when prepared with a slow heating rate, DMDBS has more time to aggregate, and therefore, larger amounts of melted polymer matrices are excluded .
Biochemical Pathways
The biochemical pathways of DMDBS primarily involve the formation of nanofibrils in hydrophobic polymer matrices . The self-assembly behaviors of DMDBS lead to the formation of these nanofibrils during heating . The size and structure of these nanofibrils can be controlled by altering the heating rate .
Result of Action
The action of DMDBS results in the formation of nanofibrils within polymer matrices . These nanofibrils can vary in size and structure depending on the heating rate used during preparation .
Action Environment
The action of DMDBS is influenced by environmental factors such as the heating rate and the nature of the polymer matrix . A rapid heating rate leads to the formation of larger complex structures, while a slow heating rate allows for more aggregation of DMDBS, resulting in smaller complex structures . The nature of the polymer matrix also plays a role, with hydrophobic matrices facilitating the formation of nanofibrils .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Di-p-methylbenzylidenesorbitol involves its ability to promote the crystallization of syndiotactic polypropylene (sPP) by accelerating the crystallization process . It does not change the crystalline form of sPP
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings involve changes in its effects over time. It has been observed that the self-assembly behaviors of this compound can be tuned by altering different heat treatments
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-p-methylbenzylidenesorbitol is synthesized through a condensation reaction between sorbitol and p-methylbenzaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the benzylidene linkage. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to filtration, washing, and drying processes to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Di-p-methylbenzylidenesorbitol primarily undergoes nucleophilic substitution reactions due to the presence of the benzylidene groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the benzylidene groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the benzylidene groups to their corresponding alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzylidene derivatives, while oxidation can yield benzylidene carboxylic acids .
Scientific Research Applications
Di-p-methylbenzylidenesorbitol has a wide range of applications in scientific research:
Chemistry: It is used as a nucleating agent to control the crystallization of polymers, thereby enhancing their mechanical and optical properties.
Biology: It is employed in the study of self-assembly and gelation properties of sorbitol derivatives.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable gels.
Industry: It is widely used in the production of high-performance plastics and other polymer-based materials
Comparison with Similar Compounds
Similar Compounds
1,32,4-Di(3,4-dimethylbenzylidene)sorbitol: Another sorbitol derivative with similar nucleating properties.
1,32,4-Dibenzylidene sorbitol: A widely used nucleating agent with a slightly different structure.
1,2,3-Trideoxy-4,65,7-bis-O-[(4-propylphenyl)methylene]-nonitol: A sorbitol derivative with unique gelation properties.
Uniqueness
Di-p-methylbenzylidenesorbitol is unique due to its specific structural arrangement, which provides optimal nucleating properties. Its ability to form stable gels and enhance the crystallization of polymers makes it a valuable compound in various industrial and research applications .
Properties
IUPAC Name |
1-[2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAFKEDMOAMGAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860672 | |
Record name | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81541-12-0, 93379-37-4, 54686-97-4 | |
Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucitol, bis-O-[(4-methylphenyl)methylene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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